Cas no 890-38-0 (2'-Deoxyinosine)

2'-Deoxyinosine Chemical and Physical Properties
Names and Identifiers
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- 9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol
- 2'-Deoxyinosine
- 2'-DEOXYADENOSINE(DA)
- 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
- DEOXYINOSINE, 2'-(RG)
- 2′-Deoxyinosine
- 2'-DEOXYGUANOSINE-5'-TRIPHOSPHATE TRISODIUM SALT,DGTP
- 9-(2-Deoxy-β-D-ribofuranosyl)hypoxanthine
- Deoxyinosine
- d-Ino
- Inosine,2'-deoxy
- 9-(2-Deoxy-beta-D-ribofuranosyl)hypoxanthine
- 9-(4-Hydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-1,9-dihydropurin-6-one
- Inosine, 2'-deoxy-
- delta-Ino
- HN0RQ6SBWQ
- 9-(2-deoxy-beta-D-erythro-pentofuranosyl)-9H-purin-6-ol
- 2-deoxyinosine
- 9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol
- 9-(2-deoxy-b-D-erythro-pentofuranosyl)-Hypoxanthine
- 9-(2-deoxy-beta-D-erythro-pentofuranosyl
- 2′-Deoxyinosine (ACI)
- 6H-Purin-6-one, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-
- 9-(2-Deoxy-β-D-erythro-pentofuranosyl)-1,9-dihydro-6H-purin-6-one
- Hypoxanthine deoxyriboside
- Hypoxanthine, 9-(2-deoxy-β-D-erythro-pentofuranosyl)-
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- MDL: MFCD00047242
- Inchi: 1S/C15H21IN4O4/c1-9(20-8-19-11-12(20)17-7-18-13(11)22)10-5-14(2,23)15(6-21,24-10)3-4-16/h7-10,21,23H,3-6H2,1-2H3,(H,17,18,22)/t9-,10-,14+,15-/m1/s1
- InChI Key: DWORHNYZQQFMFW-ZMRCNFHJSA-N
- SMILES: O([H])C[C@@]1(CCI)O[C@@H]([C@H](N2C3N([H])C=NC(=O)C=3N=C2)C)C[C@]1(C)O[H]
Computed Properties
- Exact Mass: 252.08600
- Monoisotopic Mass: 252.086
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 377
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.7
- Topological Polar Surface Area: 109
- Surface Charge: 0
- Tautomer Count: 3
- Molecular Weight: 252.23
Experimental Properties
- Color/Form: Not determined
- Density: 1.3402 (rough estimate)
- Melting Point: 220°C(dec.)(lit.)
- Boiling Point: 681.2°C at 760 mmHg
- Flash Point: 681.2 °C at 760 mmHg
- Refractive Index: -16 ° (C=1, H2O)
- PSA: 113.26000
- LogP: -1.23970
- Specific Rotation: 21 º (c=1, H2O 22 ºC)
- Solubility: Not determined
2'-Deoxyinosine Security Information
- Signal Word:Warning
- Hazard Statement: H302-H315-H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 20/21/22-36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:10-23
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Hazardous Material Identification:
- Storage Condition:Please store the product under the recommended conditions in the Certificate of Analysis.
- Risk Phrases:R20/21/22
2'-Deoxyinosine Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2'-Deoxyinosine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM104602-5g |
2'-Deoxyinosine |
890-38-0 | 98% | 5g |
$*** | 2023-05-29 | |
abcr | AB355771-5 g |
2'-Deoxyinosine; . |
890-38-0 | 5g |
€155.70 | 2023-06-20 | ||
Ambeed | A438356-1mg |
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol |
890-38-0 | 98% | 1mg |
$5.0 | 2025-02-25 | |
Ambeed | A438356-1g |
9-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-9H-purin-6-ol |
890-38-0 | 98% | 1g |
$12.0 | 2025-02-25 | |
Key Organics Ltd | AS-73354-1MG |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol |
890-38-0 | >97% | 1mg |
£36.00 | 2025-02-09 | |
Key Organics Ltd | AS-73354-5MG |
9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-6-ol |
890-38-0 | >97% | 5mg |
£42.00 | 2025-02-09 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci7404-500mg |
2-Deoxyinosine |
890-38-0 | 98% | 500mg |
¥846.00 | 2023-09-09 | |
TRC | D239755-500mg |
2'-Deoxyinosine |
890-38-0 | 500mg |
$ 161.00 | 2023-09-08 | ||
ChemScence | CS-W009354-10g |
2'-Deoxyinosine |
890-38-0 | ≥98.0% | 10g |
$85.0 | 2022-04-26 | |
ChemScence | CS-W009354-25g |
2'-Deoxyinosine |
890-38-0 | ≥98.0% | 25g |
$182.0 | 2022-04-26 |
2'-Deoxyinosine Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 10, 45 °C
1.3 Catalysts: Purine nucleoside phosphorylase (immobilized onto glyoxal agarose gel) , Uridine phosphorylase (immobilized onto Sepabeads coated with polyethyleneamine followed by crosslinking with aldehyde-dextran) ; 24 h, 45 °C
Production Method 2
Production Method 3
Production Method 4
Production Method 5
Production Method 6
Production Method 7
Production Method 8
Production Method 9
Production Method 10
Production Method 11
Production Method 12
Production Method 13
1.2 Catalysts: Purine phosphorylase, family 2 ( 5′-methylthioadenosine phosphorylase) (methanog…
1.3 -
Production Method 14
Production Method 15
Production Method 16
Production Method 17
1.2 Catalysts: Phosphoribomutase ; 24 h, pH 7.5
Production Method 18
Production Method 19
2'-Deoxyinosine Raw materials
2'-Deoxyinosine Preparation Products
2'-Deoxyinosine Suppliers
2'-Deoxyinosine Related Literature
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Takenori Shimo,Keisuke Tachibana,Yuki Kawawaki,Yuuka Watahiki,Taku Ishigaki,Yusuke Nakatsuji,Takashi Hara,Junji Kawakami,Satoshi Obika Chem. Commun. 2019 55 6850
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Omprakash Bande,Darren Braddick,Stefano Agnello,Miyeon Jang,Valérie Pezo,Guy Schepers,Jef Rozenski,Eveline Lescrinier,Philippe Marlière,Piet Herdewijn Chem. Sci. 2016 7 995
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3. Reaction of 3′,5′-di-O-acetyl-2′-deoxyinosine with the chlorinating agent PPh3–CCl4: synthesis of the 6-chloroderivative and of a new base linked dimer, useful intermediate to 15N-1-labelled 2′-deoxyinosineL. De Napoli,A. Messere,D. Montesarchio,G. Piccialli,C. Santacroce,M. Varra J. Chem. Soc. Perkin Trans. 1 1994 923
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Vikram Basava,Lijia Yang,Padmanava Pradhan,Mahesh K. Lakshman Org. Biomol. Chem. 2016 14 7069
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Yunyun Zhu,Wenjuan Cong,Lan Shen,Hai Wei,Yuan Wang,Lingyi Wang,Kefeng Ruan,Fei Wu,Yi Feng Mol. BioSyst. 2014 10 304
Additional information on 2'-Deoxyinosine
Introduction to 2'-Deoxyinosine (CAS No: 890-38-0) and Its Emerging Applications in Modern Research
2'-Deoxyinosine, with the chemical identifier CAS No: 890-38-0, is a nucleoside analog that has garnered significant attention in the field of biochemical and pharmaceutical research. This compound, structurally derived from inosine but lacking a hydroxyl group at the 2' carbon position of the ribose sugar, exhibits unique properties that make it a valuable tool in various scientific applications. The absence of the 2'-hydroxyl group enhances its stability and resistance to enzymatic degradation, making it particularly useful in scenarios where prolonged biological activity is desired.
The significance of 2'-Deoxyinosine lies in its ability to mimic natural nucleosides while offering distinct advantages. In recent years, researchers have explored its potential in several areas, including antiviral therapy, cancer research, and genetic engineering. The compound's structural similarity to guanosine allows it to interact with biological pathways involving nucleic acids, but its modified sugar moiety prevents unwanted side effects associated with natural nucleosides.
One of the most compelling aspects of 2'-Deoxyinosine is its application as an antiviral agent. Viruses often rely on host cellular machinery for replication, and nucleoside analogs can interfere with this process by being incorporated into viral DNA or RNA. Studies have demonstrated that 2'-Deoxyinosine can inhibit the replication of certain viruses by competing with natural nucleosides during viral genome synthesis. This mechanism has been particularly promising in the development of treatments for RNA viruses, where the compound's stability ensures prolonged activity within the host system.
Recent advancements in synthetic chemistry have further enhanced the utility of 2'-Deoxyinosine. Researchers have developed novel derivatives that retain its core structure but exhibit improved pharmacokinetic properties. For instance, modifications at the 5' position or introduction of functional groups have led to compounds with enhanced solubility and bioavailability. These advancements are crucial for translating laboratory findings into effective therapeutic agents, as poor pharmacokinetics can significantly limit the clinical potential of a drug.
In cancer research, 2'-Deoxyinosine has shown promise as a chemopreventive and chemotherapeutic agent. Certain cancers are associated with dysregulated nucleotide metabolism, and inhibiting specific enzymes involved in this pathway can help restore normal cellular function. 2'-Deoxyinosine interacts with enzymes such as adenosine kinase and deoxycytidine kinase, which are critical for nucleotide biosynthesis. By modulating these enzymes, 2'-Deoxyinosine can disrupt tumor cell proliferation and induce apoptosis. Additionally, its stability allows for sustained drug delivery, ensuring continuous therapeutic pressure on cancer cells.
The role of 2'-Deoxyinosine in genetic engineering is another area where its unique properties shine. Gene editing technologies often require precise control over nucleic acid synthesis and modification. 2'-Deoxyinosine can be incorporated into oligonucleotides used in antisense therapy or gene silencing techniques. Its resistance to degradation ensures that these therapeutic oligonucleotides remain active for longer periods, increasing their efficacy. Furthermore, researchers are exploring its use in developing next-generation CRISPR systems, where modified nucleosides could enhance the precision and stability of gene editing tools.
The industrial production of 2'-Deoxyinosine (CAS No: 890-38-0) has also seen significant advancements. Modern synthetic routes leverage enzymatic catalysis and green chemistry principles to improve yield and reduce environmental impact. These methods not only make the compound more cost-effective but also align with global sustainability goals. As demand for high-purity nucleoside analogs grows, optimizing production processes will be essential to meet market needs without compromising quality.
Future research directions for 2'-Deoxyinosine include exploring its potential in treating neurodegenerative diseases. Nucleoside analogs have shown promise in conditions like Alzheimer's disease and Parkinson's disease by modulating neurotransmitter levels or protecting against oxidative stress. The stability of 2'-Deoxyinosine makes it an attractive candidate for delivering therapeutic payloads across the blood-brain barrier, a challenge often faced by neuropharmaceuticals.
In conclusion,2'-Deoxyinosine (CAS No: 890-38-0) is a versatile compound with broad applications in medicine and biotechnology. Its unique structural properties enable it to serve as an effective antiviral agent,cancer therapeutic,gene editing tool,and more.Scientific innovation continues to unlock new possibilities for this compound,making it a cornerstone of modern biochemical research.
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